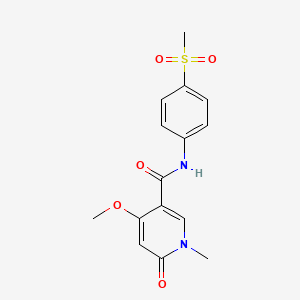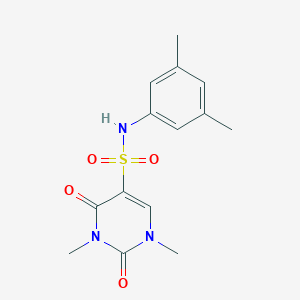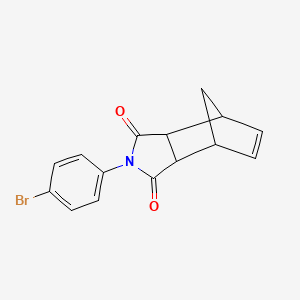
2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known as BRD-9424, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its ability to target specific proteins and enzymes involved in various cellular processes. In cancer cells, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative diseases, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to reduce inflammation and oxidative stress by inhibiting the activity of specific enzymes involved in these processes. In infectious diseases, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to target specific proteins and enzymes involved in the replication and survival of pathogens, thereby inhibiting their growth and proliferation.
Biochemical and physiological effects
2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects, depending on the specific cellular processes and enzymes targeted. In cancer cells, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In neurodegenerative diseases, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to reduce inflammation and oxidative stress, leading to neuroprotection and improved cognitive function. In infectious diseases, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to inhibit the growth and replication of pathogens, leading to improved immune function and reduced disease severity.
Advantages and Limitations for Lab Experiments
2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several advantages for lab experiments, including its high purity, stability, and specificity for specific cellular processes and enzymes. However, one limitation of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is its relatively high cost, which can limit its use in large-scale experiments. Additionally, the specific mechanisms of action of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione may vary depending on the specific cell type and disease model, which can complicate its use in some experiments.
Future Directions
There are several future directions for research on 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, including identifying new cellular processes and enzymes targeted by the compound, optimizing its synthesis method to reduce costs and increase yield, and exploring its potential therapeutic applications in other disease models. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione and its potential interactions with other drugs and compounds. Overall, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has significant potential as a therapeutic agent in various scientific research fields, and further research is needed to fully explore its potential applications.
Synthesis Methods
2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can be synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with N-methylisatin in the presence of a base, followed by a reductive amination reaction with cyclohexanone. The resulting product is then subjected to a Diels-Alder reaction with maleic anhydride to yield 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.
Scientific Research Applications
2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to have potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific proteins and enzymes involved in cancer cell signaling pathways. In neurodegenerative diseases, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been found to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In infectious diseases, 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has shown potential as an antiviral and antibacterial agent by targeting specific proteins and enzymes involved in the replication and survival of pathogens.
properties
IUPAC Name |
4-(4-bromophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(17)19/h1-6,8-9,12-13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASHLNTJZUDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-imine](/img/structure/B2464924.png)

![N-cyclohexyl-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B2464926.png)
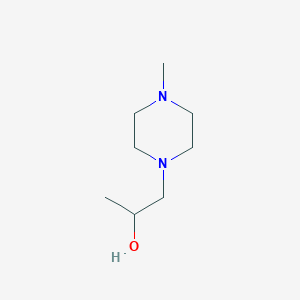
![4-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2464930.png)
![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)
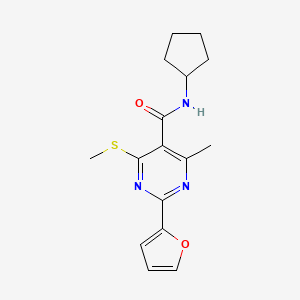
![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2464935.png)
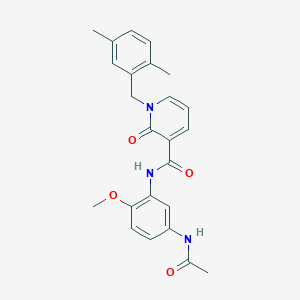
![N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2464937.png)
